molecular formula C17H11NO3 B11846622 1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one CAS No. 774586-04-8

1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one

Cat. No.: B11846622
CAS No.: 774586-04-8
M. Wt: 277.27 g/mol
InChI Key: ZDMAPEUEHZBVFK-UHFFFAOYSA-N
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Description

1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one is a heterocyclic compound that features a fused ring system combining benzopyran and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one can be achieved through several methods. One common approach involves the intramolecular cycloaddition of 2-[2-(prop-2-ynyloxy)phenyl]oxazolium-5-olates, which are prepared by cyclization of N-acylamino acids . This reaction typically occurs under mild conditions and can yield the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is likely that the compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl1benzopyrano[4,3-b]pyrrole : Another heterocyclic compound with a similar fused ring system.
  • 1-Phenyl1benzopyrano[3,2-d][1,3]oxazine : A closely related compound with a different oxazine ring position.

Uniqueness

1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one is unique due to its specific ring fusion and the presence of both benzopyran and oxazine moieties. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

774586-04-8

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

1-phenyl-4H-chromeno[3,2-d]oxazin-10-one

InChI

InChI=1S/C17H11NO3/c19-17-12-8-4-5-9-13(12)21-14-10-20-18-16(15(14)17)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

ZDMAPEUEHZBVFK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=NO1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4O2

Origin of Product

United States

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